
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol, also known as BTPCH, is an organic compound belonging to the class of cyclohexanols. It is a colorless, odorless, and tasteless liquid at room temperature. BTPCH is a versatile compound that has been used in a variety of scientific and industrial applications, including synthesis, catalysis, and drug research. In
Applications De Recherche Scientifique
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in a variety of scientific research applications, including drug research, catalysis, and synthesis. It has been used as a substrate in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has also been used as a catalyst in the synthesis of a range of organic compounds, including pharmaceuticals, fragrances, and food additives. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in drug research to study the mechanism of action of various drugs and to develop novel drugs.
Mécanisme D'action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is not well understood. However, it is known to be involved in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and food additives. It is also known to be involved in the catalysis of a range of organic reactions. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been studied for its potential to act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol are not well understood. However, it has been studied for its potential to act as a drug target and has been found to interact with various enzymes and receptors in the body. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been studied for its potential to act as an antioxidant and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments include its low cost, its availability in a variety of forms, and its versatility in a range of organic reactions. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is easy to handle and store, and it is non-toxic and non-irritating. The main limitation of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The future directions of research on 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol include further study of its mechanism of action, its potential to act as a drug target, and its potential to act as an antioxidant and to inhibit the growth of certain cancer cells. Additionally, further research could be done on its role in catalysis and synthesis, as well as its potential to act as a precursor in the synthesis of a variety of compounds. Finally, further research could be done to explore its potential applications in the industrial and pharmaceutical sectors.
Méthodes De Synthèse
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is synthesized from the reaction of cyclohexanone and 3,5-bis(trifluoromethyl)phenyl bromide. In the reaction, the bromide is treated with a base to form a cyclohexyl cation, which then reacts with the cyclohexanone to form 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80–100°C. The reaction is usually complete in a few hours and yields a high purity product.
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6O/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-3-1-2-4-12(11)21/h5-7,11-12,21H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJQARYHOLSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

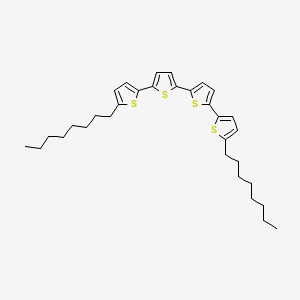
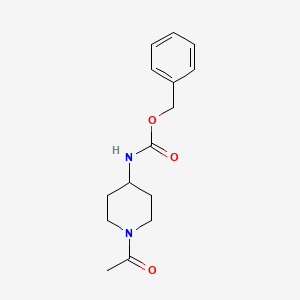
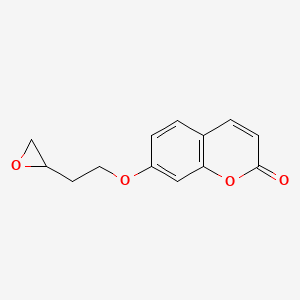
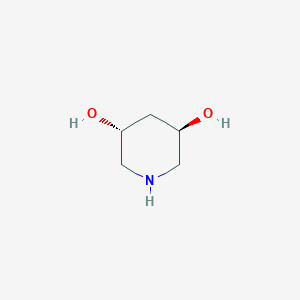

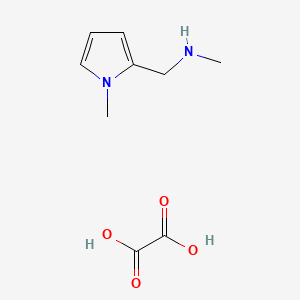
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)

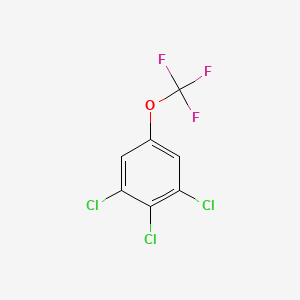
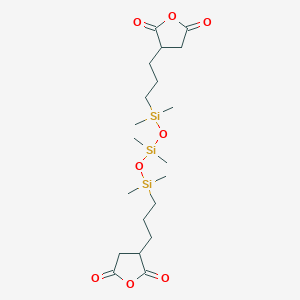

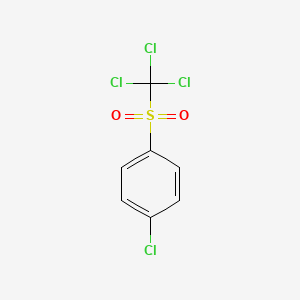
![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
